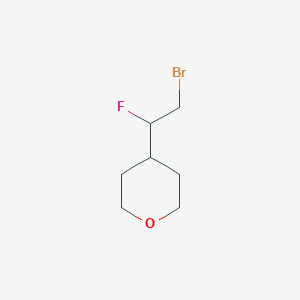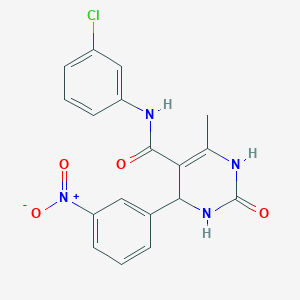
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Applications
This compound has been evaluated for its potential as an antifungal agent. The molecular structure, which includes a pyrimidine ring, is similar to that of azole-based antifungal drugs. These drugs work by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . The presence of the nitrophenyl group may enhance the compound’s antifungal properties by affecting membrane fluidity and enzyme activity .
Antioxidant Properties
The compound’s antioxidant capabilities are of interest due to the presence of a nitrophenyl group. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Research applications could explore the efficacy of this compound in preventing oxidative stress-related diseases .
Antitubercular Activity
Given the structural similarity to known antitubercular agents, this compound could be investigated for its effectiveness against tuberculosis. The chlorophenyl group, in particular, might interact with bacterial enzymes, disrupting their function and inhibiting the growth of Mycobacterium tuberculosis .
Click Chemistry Synthesis
The compound could be used in click chemistry applications to create new molecules with potential biological activities. Click chemistry is a field of chemical synthesis characterized by high-yielding reactions, and this compound could serve as a precursor in the synthesis of 1,2,3-triazoles .
Computational Study for Drug Development
In silico computational studies could utilize this compound as a model to understand the binding affinity and interactions with biological targets. Such studies are essential in the early stages of drug development to predict the biological activity and optimize the structure for better efficacy .
Ergosterol Synthesis Inhibition
Research could focus on the compound’s ability to inhibit ergosterol synthesis, a pathway critical for fungal growth. By binding to the active site of cytochrome P450 lanosterol 14α-demethylase, it could retard fungal growth, making it a candidate for developing new antifungal drugs .
Membrane Fluidity and Enzyme Activity
The compound’s impact on membrane fluidity and membrane-associated enzyme activity could be another research application. These properties are vital for the proper functioning of cells, and any compound that can modulate these aspects could have therapeutic applications .
Resistance Mechanism Studies
Given the rise in pathogen resistance to current antifungal treatments, this compound could be studied to understand resistance mechanisms. It could help in designing drugs that are less likely to encounter resistance or in developing strategies to overcome existing resistance .
特性
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-3-5-12(19)9-13)16(22-18(25)20-10)11-4-2-7-14(8-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSNSCHFYLBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

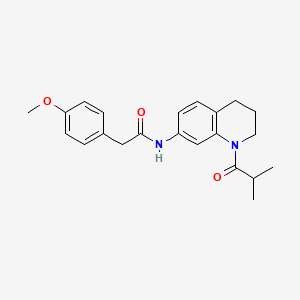

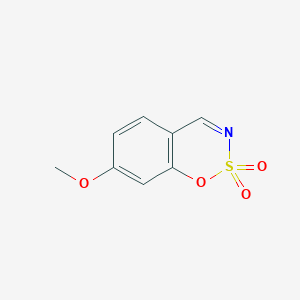
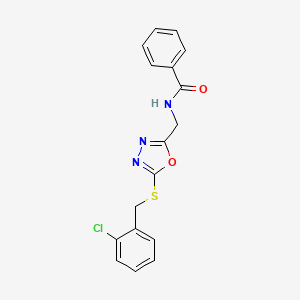
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)
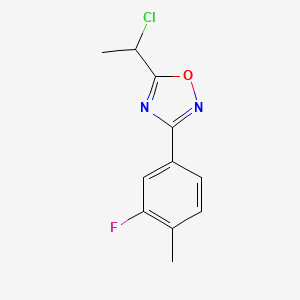
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
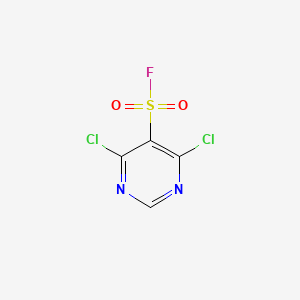
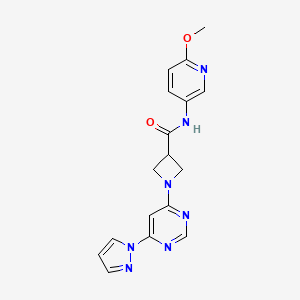
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)


![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)
